molecular formula C24H22N2O5 B11401868 2-(2-methoxyethyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(2-methoxyethyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11401868
M. Wt: 418.4 g/mol
InChI Key: LOBKWIUAWOZROI-UHFFFAOYSA-N
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Description

2-(2-METHOXYETHYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno and an indole moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYETHYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the chromeno and indole precursors, followed by their spirocyclization using a suitable catalyst and reaction conditions such as elevated temperatures and inert atmospheres .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYETHYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromeno and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-(2-METHOXYETHYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-METHOXYETHYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.

    Chromeno derivatives: Compounds such as chromeno[2,3-b]indoles exhibit similar chemical properties and reactivity.

Uniqueness

What sets 2-(2-METHOXYETHYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential for interaction with biological targets.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1',6,7-trimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C24H22N2O5/c1-13-11-15-18(12-14(13)2)31-21-19(20(15)27)24(26(22(21)28)9-10-30-4)16-7-5-6-8-17(16)25(3)23(24)29/h5-8,11-12H,9-10H2,1-4H3

InChI Key

LOBKWIUAWOZROI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCOC

Origin of Product

United States

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